molecular formula C13H27NO B13761978 2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide CAS No. 59410-27-4

2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide

Cat. No.: B13761978
CAS No.: 59410-27-4
M. Wt: 213.36 g/mol
InChI Key: MDYMPPDUOKNKEI-UHFFFAOYSA-N
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Description

2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide (CAS 59410-27-4) is a chemical compound with the molecular formula C13H27NO . This amide belongs to a class of organic compounds known for their significant utility in scientific research and development. Amides, in general, are fundamental structures in organic chemistry and provide a valuable scaffold in medicinal chemistry for their structural rigidity and potential for diverse biological interactions . They are frequently investigated for a broad spectrum of pharmacological properties, which can include antibacterial, anti-inflammatory, and antioxidant activities, making them interesting subjects for drug discovery and development programs . The specific branched-chain alkyl structure of this compound may influence its physical properties and interaction with biological systems, offering researchers a unique tool for structure-activity relationship (SAR) studies. Potential research applications for this compound could serve as a building block or intermediate in organic synthesis, particularly in constructing more complex molecules with potential bioactive properties. It may also be utilized in materials science research, for instance, in the development of novel polymers or as a component in specialized formulations. This product is intended for use in a controlled laboratory environment by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59410-27-4

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

2-butan-2-yl-N-ethyl-2,3-dimethylpentanamide

InChI

InChI=1S/C13H27NO/c1-7-10(4)13(6,11(5)8-2)12(15)14-9-3/h10-11H,7-9H2,1-6H3,(H,14,15)

InChI Key

MDYMPPDUOKNKEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C(C)CC)C(=O)NCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Amidation Strategies for Highly Substituted Valeramides

The formation of the amide bond in sterically hindered environments, characteristic of 2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide, often requires robust and efficient coupling methods. Traditional approaches have been refined over the years to address the challenges posed by bulky substrates.

Classical Coupling Reagent Approaches

The direct condensation of a carboxylic acid and an amine is a cornerstone of amide synthesis. In the context of sterically hindered substrates, the choice of coupling reagent is critical to drive the reaction to completion while minimizing side reactions. A variety of reagents have been developed to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.comiris-biotech.de For challenging couplings involving sterically hindered amino acids, reagents that generate highly reactive intermediates, such as amino acid fluorides, have shown particular promise. bachem.com

Table 1: Comparison of Common Coupling Reagents for Hindered Amide Synthesis

Coupling Reagent Class Examples Key Features
Carbodiimides DCC, DIC Widely used, often in combination with additives like HOBt to reduce racemization. bachem.com
Phosphonium Salts BOP, PyBOP High coupling rates with minimal side reactions. bachem.com

Research has demonstrated that reagents like COMU can be effective for preparing esters of various alcohols under mild conditions, a principle that extends to amide formation. bachem.com Similarly, TOTT, a thiuronium salt, has shown good results in couplings of sterically hindered amino acids, with lower reported levels of racemization compared to other reagents. bachem.com

Acid Halide to Amine Condensation Reactions

An alternative and highly effective strategy for the synthesis of sterically hindered amides involves the conversion of the carboxylic acid to a more reactive acid halide, typically an acid chloride or fluoride. This activated intermediate then readily reacts with the amine to form the desired amide. masterorganicchemistry.com This two-step process, often starting from the corresponding carboxylic acid, is a general and widely applicable method. commonorganicchemistry.com

The reaction of acid chlorides with primary or secondary amines is typically rapid at room temperature and results in high yields. libretexts.org To neutralize the hydrochloric acid byproduct, which can protonate the amine and render it non-nucleophilic, an excess of the amine or an external base such as pyridine (B92270) or triethylamine (B128534) is commonly used. libretexts.orgorgoreview.com

For particularly challenging couplings where steric hindrance is a major factor, the use of acyl fluorides is advantageous. rsc.org Acyl fluorides exhibit a balance of reactivity and stability, behaving like activated esters while minimizing steric bulk around the carbonyl carbon, which facilitates the approach of the nucleophilic amine. rsc.org The in situ generation of acyl fluorides using reagents like BTFFH has been shown to be highly efficient, leading to high conversions and isolated yields in cases where standard coupling procedures have failed. rsc.org

Table 2: Acid Halide Approaches for Hindered Amide Synthesis

Acid Halide Precursor Key Advantages
Acid Chloride Carboxylic Acid + SOCl₂ or (COCl)₂ Highly reactive, general method, high yields. masterorganicchemistry.comcommonorganicchemistry.com

Advancements in Green Chemistry for Amide Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally benign methods for amide bond formation. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Solvent-Free Amidation Techniques

Performing reactions without a solvent offers numerous environmental and economic benefits, including reduced waste, easier product isolation, and lower energy consumption. Several solvent-free methods for amide synthesis have been developed.

One approach involves the direct reaction of carboxylic acids and amines catalyzed by boric acid. researchgate.net This method is simple, efficient, and proceeds by triturating the reactants with the catalyst followed by direct heating, leading to high yields of the amide product. researchgate.net Another strategy employs transition-metal-free conditions, using reagents like NaOtBu to mediate the direct amidation of unactivated esters with amines at room temperature. rsc.org This protocol is notable for its environmentally friendly workup procedure that often avoids the need for organic solvents and chromatography. rsc.org Iron(III) chloride has also been utilized as a catalyst for the direct amidation of esters under solvent-free conditions, proving effective for a range of substrates. mdpi.com Furthermore, carbodiimides, which are widely used coupling agents, have been successfully employed in solvent-free condensations of carboxylic acids with amines. bohrium.com

Biocatalytic Amide Bond Formation

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts for amide synthesis. rsc.org Biocatalytic methods can often be performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. researchgate.net

A variety of enzymes, including lipases, esterases, and acyltransferases, have been explored for amide bond formation. acs.org For instance, the acyltransferase from Mycobacterium smegmatis (MsAcT) has been used for the chemoselective N-acetylation of primary amines in aqueous systems. acs.org ATP-dependent enzymes, such as amide bond synthetases, are particularly promising as they can catalyze the formation of amides from carboxylic acids and amines in aqueous environments. rsc.orgresearchgate.net While these enzymes require ATP, recycling systems can be implemented to improve the economic viability of this approach on a larger scale. acs.org

The versatility of biocatalysis is further highlighted by the use of adenylating enzymes, which can activate a range of fatty acids for subsequent reaction with amine nucleophiles to generate N-acyl amides. nih.gov This method has been successfully applied to the synthesis of various natural products. nih.gov

Sustainable Catalytic Methods for Amide Synthesis

The development of sustainable catalytic systems for amide synthesis is a key area of research, focusing on the use of non-toxic, earth-abundant catalysts and energy-efficient reaction conditions. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled. researchgate.net

Catalysts based on silica (B1680970), alumina, and montmorillonite (B579905) K10 have been used for the direct amidation of carboxylic acids, sometimes in conjunction with microwave irradiation to accelerate the reaction. researchgate.netrsc.org These methods are often compatible with a wide range of substrates, including those with steric bulk. researchgate.net Boron-based catalysts have also been shown to be effective for the coupling of carboxylic acids and amines under mild conditions. mdpi.com

In the realm of homogeneous catalysis, metal-free transamidation reactions represent a sustainable approach to amide bond formation, avoiding the use of potentially toxic and corrosive metal catalysts. nih.gov These methods allow for the direct conversion of one amide into another under relatively mild and green conditions. nih.gov

Table 3: Overview of Green Chemistry Approaches to Amide Synthesis

Approach Method Key Features
Solvent-Free Boric acid catalysis, NaOtBu mediation, FeCl₃ catalysis Reduced waste, simplified workup, improved atom economy. researchgate.netrsc.orgmdpi.com
Biocatalytic Hydrolases, ATP-dependent synthetases, Acyltransferases High selectivity, mild aqueous conditions, reduced byproducts. rsc.orgresearchgate.netacs.org

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is a significant challenge due to the presence of multiple stereocenters, including a quaternary carbon. The control of the absolute and relative stereochemistry of these centers is paramount in obtaining the desired stereoisomer.

Enantioselective Routes to Chiral Centers

The enantioselective synthesis of the chiral centers in this compound can be approached through various modern synthetic methods. One effective strategy involves the use of chiral catalysts in asymmetric hydrogenation or alkylation reactions. For instance, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been shown to produce chiral carboxylic acids with high enantioselectivity. nih.gov This method could be adapted to set the stereochemistry at one of the chiral centers early in the synthesis.

Another powerful approach is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and are later removed. This is particularly useful in establishing the stereochemistry of the quaternary α-carbon. researchgate.net

Diastereoselective Control in Amidation and Coupling Reactions

Once the chiral centers are established, maintaining their integrity and controlling the formation of new stereocenters during subsequent reactions is crucial. The amidation reaction to introduce the N-ethyl group and the coupling reactions to build the carbon skeleton must be conducted under conditions that prevent racemization. The use of racemization-free coupling reagents is essential in peptide synthesis and can be applied to the synthesis of chiral amides like this compound. rsc.org

Diastereoselective control can be achieved by carefully selecting reagents and reaction conditions that favor the formation of one diastereomer over others. For example, in reactions involving the formation of a new bond adjacent to an existing stereocenter, the steric and electronic properties of the substrate and reagents can be manipulated to achieve high diastereoselectivity.

Auxiliary-Controlled Asymmetric Synthesis

Auxiliary-controlled asymmetric synthesis is a robust method for establishing stereocenters, particularly in the construction of quaternary carbons. nih.gov Chiral auxiliaries, such as Evans' oxazolidinones or Myers' pseudoephedrine, can be attached to a precursor molecule to direct the stereoselective alkylation of an enolate. researchgate.netnih.gov

For the synthesis of this compound, a strategy employing pseudoephedrine as a chiral auxiliary could be envisioned. nih.govnih.gov An α,β-unsaturated amide derived from pseudoephedrine could undergo a diastereoselective conjugate addition, followed by a stereoselective alkylation to construct the quaternary carbon with high stereocontrol. The pseudoephedrine auxiliary can then be cleaved to yield the chiral carboxylic acid, which can be subsequently converted to the final N-ethyl amide.

Auxiliary Key Reaction Stereochemical Outcome Reference
Evans' OxazolidinoneAsymmetric AlkylationHigh Diastereoselectivity researchgate.net
Myers' PseudoephedrineAsymmetric Alkylation, Conjugate AdditionHigh Diastereoselectivity nih.govnih.gov

Derivatization and Analog Preparation

The derivatization of this compound and the preparation of its analogs are important for structure-activity relationship studies and the development of new compounds with potentially enhanced properties.

Functionalization of the Valeramide Backbone

The valeramide backbone of this compound offers several positions for functionalization. The amide nitrogen can be further alkylated or functionalized, though this may require specific N-alkylation methodologies for amides. researchgate.net The alkyl side chains could also be functionalized, for instance, through selective C-H activation or by starting with functionalized building blocks during the synthesis. The stability of the amide bond itself can be probed by substitutions, such as the introduction of a thioamide group, which can impact the local conformation and hydrogen bonding capabilities. rsc.org

Synthesis of Isomeric and Analogous Compounds

The synthesis of isomers of this compound can be achieved by altering the stereochemistry at one or more of the chiral centers. This can be accomplished by using different enantiomers of chiral catalysts or auxiliaries during the synthesis.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific high-resolution, multi-dimensional NMR data (such as COSY, HSQC, HMBC, and NOESY) for 2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide are not available in published scientific literature. Consequently, a detailed analysis of its connectivity, stereochemistry, and conformational preferences based on experimental NMR studies cannot be provided. Theoretical studies on the conformational preferences of related amide structures exist, but direct experimental data for the target compound is absent. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

While general principles of mass spectrometry can predict likely fragmentation patterns for amides, specific high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) data for this compound have not been documented in research databases. miamioh.edu An analysis of its specific fragmentation pathways and structural confirmation through these methods is therefore not possible.

Chiroptical Spectroscopy for Absolute Configuration and Conformation

There is no available information on the use of chiroptical spectroscopy to determine the absolute configuration and conformation of this compound.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for investigating the stereochemical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light by chromophores in the molecule. For this compound, the primary chromophore is the amide group (-C(=O)N-).

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy extends the principles of circular dichroism to the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation for the fundamental vibrational transitions of a molecule. VCD provides detailed stereochemical information about the entire molecule, not just the environment around a specific chromophore.

For this compound, a VCD spectrum would provide a rich set of bands corresponding to the vibrational modes of the molecule, including C-H, C-C, C=O, and C-N stretching and bending modes. Each of these bands possesses a sign (positive or negative) and intensity that is exquisitely sensitive to the molecule's three-dimensional structure and absolute configuration. The comparison of an experimental VCD spectrum with the computationally predicted spectra for all possible stereoisomers allows for a confident determination of the correct absolute configuration.

Optical Rotatory Dispersion (ORD) and Polarimetry

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Polarimetry, a related technique, measures the optical rotation at a single, fixed wavelength, typically the sodium D-line (589 nm). These techniques confirm the presence of chirality in a sample.

For this compound, a polarimetry measurement would yield a specific rotation value, [α]D, which indicates the net optical activity of the sample. The sign of this rotation (+ or -) can provide a preliminary indication of the enantiomeric series, but it is not sufficient on its own to assign the absolute configuration without reference to known standards. An ORD spectrum would provide more detailed information, showing how the optical rotation varies with wavelength, and can reveal Cotton effects corresponding to the electronic transitions of the amide chromophore, similar to ECD.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformation. These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound, the spectra would be dominated by features characteristic of its amide and alkyl components.

Amide Group Vibrations: The most prominent band in the IR spectrum would be the strong C=O stretching vibration (Amide I band), typically appearing in the 1630-1680 cm⁻¹ region. The N-H bending and C-N stretching vibrations (Amide II and III bands) would also be present, though this tertiary amide lacks an N-H bond, so the Amide II band will be absent.

C-H Vibrations: The aliphatic sec-butyl, ethyl, and methyl groups would give rise to characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375-1465 cm⁻¹.

The exact frequencies of these vibrations can be sensitive to the local conformational environment. Therefore, detailed analysis, often aided by computational modeling, can provide clues about the molecule's preferred solution-state or solid-state conformation.

A table summarizing the expected key vibrational frequencies is presented below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Method
C-H Stretch (Alkyl)2850 - 3000FT-IR, Raman
C=O Stretch (Amide I)1630 - 1680FT-IR (Strong)
C-H Bend (Alkyl)1375 - 1465FT-IR, Raman
C-N Stretch (Amide III)1200 - 1300FT-IR, Raman

Note: This table represents typical frequency ranges for the functional groups present and is not based on specific experimental data for the title compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and related properties of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com DFT studies for this compound would typically involve calculations of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and its Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are crucial in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group, indicating a region of high electron density, and positive potentials around the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data that would be obtained from DFT calculations.

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy 2.1 eV
HOMO-LUMO Gap 8.6 eV
Dipole Moment 3.2 D

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations would be employed to obtain precise values for its geometric parameters, vibrational frequencies, and electronic energies. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results from other computational techniques.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The presence of several rotatable bonds in this compound gives rise to a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the different possible conformations of a molecule and determine their relative stabilities.

Molecular mechanics uses classical physics to model the potential energy surface of the molecule. By systematically rotating the bonds, a conformational search can identify the low-energy conformers. Molecular dynamics simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.govarxiv.org These predictions are useful for assigning the signals in an experimental NMR spectrum and can help in confirming the molecule's structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. nih.gov These calculations help in assigning the vibrational modes to the observed spectral bands.

Chiroptical Spectra: For chiral molecules like this compound, computational methods can predict the chiroptical spectra, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). These spectra are sensitive to the molecule's stereochemistry and can be used to determine its absolute configuration.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table provides an example of the kind of spectroscopic data that can be generated computationally.

Spectroscopy Type Predicted Parameter Value
13C NMR Carbonyl Carbon (C=O) Chemical Shift ~175 ppm
IR Spectroscopy Carbonyl (C=O) Stretching Frequency ~1650 cm-1
ECD Spectroscopy Wavelength of Maximum Absorption (λmax) ~220 nm

Computational Studies on Amide Bond Stability and Activation

The amide bond is a key functional group in this compound. Computational studies can provide insights into the stability of this bond and the mechanisms of its formation and cleavage. Quantum chemical calculations can be used to determine the rotational barrier around the C-N amide bond, which is a measure of its partial double bond character. Furthermore, these studies can model the reaction pathways for the hydrolysis of the amide bond, providing information on the activation energies and transition state structures.

Structure-Activity Relationship (SAR) Modeling (Theoretical and Mechanistic Focus)

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a molecule and its biological activity. In a theoretical and mechanistic context, computational methods can be used to develop SAR models for this compound.

By calculating various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP), it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of related compounds and to guide the design of new molecules with improved properties. The focus of such theoretical SAR studies would be on understanding the underlying molecular mechanisms that govern the activity of the compound.

Mechanistic Investigations

Reaction Mechanism Elucidation for Synthesis of 2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide

The synthesis of this compound, a sterically congested amide featuring an α-all-carbon quaternary center, presents significant synthetic challenges. nih.govrsc.org Conventional amide bond formation methods are often inefficient due to the severe steric hindrance around the reacting centers. chimia.chnih.gov Advanced catalytic strategies are therefore required to facilitate its construction.

One plausible synthetic route involves the cobalt-catalyzed intermolecular oxidative hydroamidation of an appropriately substituted terminal alkene. nih.govresearchgate.net This method is particularly effective for creating α-tertiary amides and has been shown to tolerate significant steric bulk, including the coupling of two adamantyl groups. nih.gov The reaction proceeds via a radical mechanism, which is less sensitive to steric repulsion compared to traditional nucleophilic acyl substitution pathways.

Alternative approaches could include the Cp*Co(III)-catalyzed sequential C-H bond addition to a 1,3-diene followed by aminocarbonylation with an isocyanate, a method proven effective for generating secondary amides with α-quaternary centers. nih.govscientifiq.aiacs.orgacs.org Another viable, albeit challenging, strategy involves the direct coupling of a sterically hindered Grignard reagent with an appropriate isocyanate, which has been demonstrated as a robust solution for synthesizing exceptionally hindered amides. chimia.chnih.gov

The transition state for the formation of a highly substituted amide like this compound is characterized by significant steric strain. Computational studies on related amide formations indicate that the transition state geometry deviates from the idealized planar structure of less hindered systems. rsc.orgrsc.org

In a hypothetical synthesis via direct amidation, the transition state for the nucleophilic attack of ethylamine (B1201723) on an activated derivative of 2-sec-butyl-2,3-dimethylvaleric acid would be highly crowded. The approach of the amine nucleophile to the carbonyl carbon is impeded by the bulky sec-butyl and methyl groups at the α- and β-positions. This steric clash forces a lengthening of the forming nitrogen-carbon bond and a more tetrahedral geometry at the carbonyl carbon compared to standard amide synthesis. The energy of this transition state is consequently high, accounting for the slow reaction rates observed in the synthesis of sterically hindered amides. chimia.ch

For catalytic pathways, such as the cobalt-catalyzed hydroamidation, the key transition states would involve the formation and reaction of radical intermediates. The selectivity and efficiency of these reactions are governed by the stability of these intermediates and the steric interactions in the transition state of the radical addition and trapping steps.

While specific kinetic isotope effect (KIE) studies on the synthesis of this compound are not available, analysis of related systems provides valuable insights. For amide bond formation proceeding through a classical nucleophilic acyl substitution mechanism, a primary nitrogen KIE (¹⁴N/¹⁵N) would be expected if the nucleophilic attack of the amine is part of the rate-determining step.

Secondary deuterium (B1214612) KIEs can also be informative. For instance, substituting the α-proton of the amine (CH₃CD₂NH₂) could reveal changes in hybridization at the nitrogen atom in the transition state. However, studies on C-N bond rotation in simple amides have shown the absence of a large secondary deuterium KIE, suggesting that the out-of-plane bending modes of the N-H(D) bond may not be significantly altered in the transition state for rotation. researchgate.net For a sterically hindered synthesis, where bond formation is highly constrained, a more significant KIE might be observed if vibrational modes are substantially altered in the crowded transition state. The absence of a significant KIE in the ammonia (B1221849) decomposition reaction catalyzed by nickel contrasts with the notable effect seen in the reaction mediated by sodium amide, highlighting the mechanism-dependent nature of isotopic effects. rsc.org

Analyzing a potential catalytic cycle for the synthesis provides a deeper understanding of the reaction mechanism. A plausible cycle for the synthesis of hindered amides is the boronic acid-catalyzed direct amidation. organic-chemistry.org

Proposed Catalytic Cycle for Boronic Acid-Catalyzed Amidation:

Activation: The boronic acid catalyst reacts with the carboxylic acid (2-sec-butyl-2,3-dimethylvaleric acid) to form an acylborate intermediate, releasing a molecule of water.

Amine Coordination: The amine (ethylamine) coordinates to the boron center of the acylborate intermediate.

Acyl Transfer: An intramolecular acyl transfer occurs from the oxygen to the nitrogen atom, forming a tetrahedral intermediate.

Intermediate Collapse: The tetrahedral intermediate collapses, breaking the B-O bond and forming the new amide C-N bond.

Catalyst Regeneration: The resulting species releases the amide product and regenerates the boronic acid catalyst, allowing it to enter another cycle.

This cycle avoids the need for harsh coupling reagents and can be driven to completion by the removal of water. organic-chemistry.org Similar catalytic cycles involving transition metals like nickel or cobalt proceed through different intermediates, such as metal-hydride species or metallacycles, to achieve hydroamidation of alkene precursors. nih.govacs.org

Mechanistic Studies of Amide Bond Formation and Cleavage

The amide bond in this compound is exceptionally stable due to both electronic resonance and steric protection. The resonance stabilization imparts a partial double-bond character to the C-N bond, creating a planar and rigid structure. The bulky substituents shield the carbonyl group from nucleophilic attack and the C-N bond from cleavage.

Formation: As discussed, the formation is kinetically hindered. The mechanism typically involves the activation of the corresponding carboxylic acid, followed by nucleophilic attack by ethylamine. The steric hindrance raises the activation energy for the formation of the tetrahedral intermediate. youtube.com

Cleavage (Hydrolysis): The cleavage of this amide bond is also challenging and requires harsh conditions, such as prolonged heating in strong acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the ethylamino group a better leaving group, which is expelled upon reformation of the carbonyl double bond. libretexts.org

Base-Promoted Hydrolysis: This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the ethylamide anion (a very poor leaving group) is the rate-limiting step and is typically followed by an acid-base reaction between the leaving group and the newly formed carboxylic acid. libretexts.org

The steric bulk surrounding the amide bond in the target molecule significantly retards the rates of both acid- and base-catalyzed hydrolysis by impeding the approach of the nucleophile (water or hydroxide) and by destabilizing the crowded tetrahedral intermediate. Activation of the amide bond, for instance by forcing the amide group to lose its planarity, can facilitate cleavage. nih.govnih.gov

Conformational Dynamics and Inversion Barriers of Highly Substituted Amides

The conformational dynamics of this compound are dominated by restricted rotation around the C-N amide bond. This rotation is a key factor in the behavior of peptides and other biologically active amides. nih.gov Due to the partial double-bond character of the C-N bond, this rotation is slow on the NMR timescale at room temperature, often leading to the observation of distinct signals for substituents on the nitrogen atom (rotamers). researchgate.netnanalysis.com

For this specific compound, the presence of bulky groups on both the α-carbon (sec-butyl, methyl) and the nitrogen (ethyl) would lead to a substantial rotational barrier. Variable temperature NMR (VT-NMR) studies on similarly substituted amides have been used to quantify these barriers. nih.govnih.gov The energy barrier to rotation is influenced by both steric and electronic effects. Ortho-substitution in aromatic amides, for example, has been shown to dramatically increase the rotational barrier around both the N-C(O) and Ar-C(O) bonds. nsf.gov

The table below presents typical rotational energy barriers for a selection of amides, illustrating the effect of substitution. It is expected that the barrier for this compound would be at the higher end of the range for acyclic amides due to its significant steric congestion.

CompoundRotational Barrier (ΔG, kcal/mol)Reference System
N,N-Dimethylformamide~21Simple Tertiary Amide
N,N-Dimethylacetamide~18Increased Steric Hindrance
N-Benzhydryl-N-methylformamide19.5Bulky N-Substituent nih.gov
Di-ortho-chloro-N,N-diethylbenzamide>23Highly Hindered Aromatic Amide nsf.gov
This compoundEstimated >20Hypothesized value based on structure

Biomimetic Approaches to Amide Synthesis and Transformation

Nature employs enzymes to synthesize and cleave amide bonds with remarkable efficiency and selectivity, often under mild, aqueous conditions. Biomimetic approaches seek to replicate this functionality using either enzymes directly or small-molecule catalysts inspired by enzyme active sites.

For a sterically demanding target like this compound, enzymatic or chemoenzymatic methods could offer a significant advantage over traditional synthesis. Carboxylic acid reductases (CARs), for example, have been repurposed for amide bond formation. The enzyme first activates the carboxylic acid by forming an acyl-adenylate intermediate. This highly reactive species can then be intercepted by an amine nucleophile to form the amide bond, bypassing the need for harsh coupling agents. nih.gov This strategy has been successfully applied to the synthesis of various amides. nih.gov

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity, Isolation, and Quantification in Research Samples

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. The principle of chromatography relies on the differential partitioning of a compound between a stationary phase and a mobile phase. For a molecule like "2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide," various chromatographic methods are employed to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for "this compound." In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary phase versus the mobile phase.

For amide compounds, reversed-phase HPLC is commonly utilized. researchgate.netnih.gov In this mode, a nonpolar stationary phase, such as octadecyl-silylated silica (B1680970) (C18) or octyl-silylated silica (C8), is used in conjunction with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The retention of "this compound" would be governed by its hydrophobic interactions with the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, can be employed to optimize the separation of the target compound from any impurities or other components in the sample matrix. nih.gov

Amide-functionalized stationary phases can also offer unique selectivity for amide-containing analytes, providing an alternative to traditional alkyl-bonded phases. mtc-usa.com These columns can reduce unwanted interactions with reactive analytes and improve reproducibility. mtc-usa.com Detection is typically achieved using a UV detector, as the amide bond exhibits absorbance in the low UV region.

Table 1: Illustrative HPLC Parameters for Amide Analysis

ParameterTypical Condition
ColumnReversed-phase C18 or C8, 5 µm particle size
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 210-220 nm
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, a gaseous mobile phase (carrier gas) flows through a column containing a stationary phase. The separation is based on the compound's volatility and its interaction with the stationary phase. Due to the relatively high boiling point of "this compound," a high-temperature GC method would be necessary.

The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one coated with a phenyl-polysiloxane, is often a good starting point for the analysis of amides. For compounds with polar functional groups that may exhibit poor peak shape or thermal instability, derivatization can be employed. researchgate.net For instance, silylation of the amide group could enhance its volatility and improve its chromatographic behavior. However, for "this compound," which is a tertiary amide, derivatization of the amide itself is not possible, but this technique could be applied if reactive functional groups are present in potential metabolites or degradation products. researchgate.net

A Flame Ionization Detector (FID) is a common detector for GC analysis of organic compounds and would provide a robust response for "this compound." For more selective detection, a Nitrogen-Phosphorus Detector (NPD) could be used, which offers high sensitivity for nitrogen-containing compounds. nyc.gov

"this compound" possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Since stereoisomers can have different biological activities, it is crucial to separate and quantify them. wvu.edu Chiral chromatography is the most effective method for this purpose. nih.gov

This can be achieved through two main approaches:

Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP). nih.gov CSPs are designed to have specific interactions with one enantiomer over the other, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amides. nih.gov

Indirect Chiral Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. tcichemicals.com These diastereomers have different physical properties and can be separated on a standard achiral column (either HPLC or GC). tcichemicals.com The choice of the derivatizing agent is crucial and depends on the functional groups present in the analyte.

The determination of enantiomeric excess (e.e.) is a critical application of chiral chromatography in synthetic chemistry and pharmaceutical research.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful tool for the unambiguous identification and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that can be used for structural elucidation and confirmation of the identity of "this compound." GC-MS is particularly useful for identifying impurities and degradation products. The analysis of synthetic cooling agents, which are often amides, has been successfully performed using GC-MS. nih.govduke.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples HPLC with mass spectrometry. It is particularly advantageous for the analysis of compounds that are not amenable to GC, such as those that are thermally unstable or have low volatility. For "this compound," LC-MS can be used for its quantification in biological matrices, such as plasma or urine, in pharmacokinetic studies. researchgate.netresearchgate.net Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of polar and semi-polar compounds. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, allowing for the detection of trace amounts of the compound. acs.org

Table 2: Representative Mass Spectrometry Parameters for Amide Analysis

TechniqueParameterTypical Setting
GC-MSIonization ModeElectron Ionization (EI)
Mass AnalyzerQuadrupole
Scan Rangem/z 50-500
LC-MSIonization ModeElectrospray Ionization (ESI), Positive Mode
Mass AnalyzerTriple Quadrupole or Time-of-Flight (TOF)
Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Spectrophotometric Detection Methods in Quantitative Research

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. hunterlab.com The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net

For "this compound," the amide functional group contains a chromophore that absorbs UV radiation. bath.ac.uk A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λmax) for the compound. Once the λmax is known, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While not as selective as chromatographic methods, UV-Vis spectrophotometry can be a simple, rapid, and cost-effective method for the quantification of the pure compound or for its determination in simple mixtures where interfering substances are not present. nih.gov It is often used in quality control for the assay of bulk drug substances.

Future Research Directions and Broader Academic Impact

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of 2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide is a significant challenge due to severe steric hindrance around the amide bond and the presence of a congested quaternary carbon at the α-position. chimia.chnih.gov Traditional amide bond formation methods, such as using coupling reagents to condense a carboxylic acid and an amine, are often inefficient for creating such sterically demanding linkages. chimia.chchimia.ch Future research will necessitate the development of innovative synthetic strategies to overcome these limitations.

Promising areas of investigation include:

Alternative Coupling Chemistries: Exploring unconventional methods that avoid traditional activation. For instance, the direct coupling of Grignard reagents with isocyanates has shown promise for forming hindered amides and could be adapted for this target molecule. chimia.chnih.gov

Palladium-Catalyzed C-H Activation: Recent advances in palladium-catalyzed C-H activation could enable the construction of the core structure with high chemo- and stereoselectivity, offering a pathway to acyclic amides with adjacent stereocenters. nih.gov

Flow Chemistry: Utilizing microreactor technology could enhance reaction rates and yields by enabling precise control over temperature and mixing, potentially overcoming the kinetic barriers associated with sterically hindered transformations.

A comparative analysis of potential synthetic approaches highlights the need for novel methods.

Method Potential Advantages Anticipated Challenges Key Research Focus
Traditional Coupling Reagents Well-established procedures.Low yields, racemization, requires harsh conditions.Screening of new generation coupling reagents.
Grignard-Isocyanate Coupling Robust for hindered systems. chimia.chAvailability of complex isocyanate precursors.Optimization of Grignard reagent stability and reactivity.
Photochemical Methods Mild reaction conditions. nih.govSubstrate scope limitations for highly hindered systems.Development of photosensitizers for specific C-N bond formation.
Enzymatic Synthesis High stereoselectivity.Limited enzyme tolerance for non-natural, bulky substrates.Engineering of amidases or lipases for novel substrate acceptance.

Exploration of Complex Molecular Architectures Incorporating the Valeramide Moiety

The unique three-dimensional structure of this compound makes its core, the valeramide moiety, an attractive building block for constructing larger, complex molecular architectures. Future research could focus on using this scaffold to design molecules with specific conformational properties.

Molecular Cages and Scaffolds: The rigid and bulky nature of the substituents could be exploited to create chiral cages or macrocycles. rsc.org These structures could exhibit unique host-guest chemistry or serve as scaffolds for asymmetric catalysis.

Foldamers and Peptidomimetics: While not a peptide, the controlled stereochemistry of the valeramide could be used to induce specific folding patterns in larger oligomers, mimicking the secondary structures of peptides. researchgate.net

Dendritic Structures: The multiple functionalization points could serve as a core for the divergent synthesis of dendrimers, creating highly branched, three-dimensional macromolecules.

The exploration of these architectures would contribute to the field of supramolecular chemistry and materials science, independent of any biological application.

Application of Advanced Spectroscopic Techniques for Dynamic Systems

The conformational dynamics of this compound are expected to be complex due to restricted rotation around the amide C-N bond and multiple single bonds. nanalysis.comcdnsciencepub.com Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), will be crucial for elucidating its structural and dynamic properties in solution. mdpi.comipb.pt

Dynamic NMR (DNMR): Variable-temperature NMR experiments can be used to study the kinetics of bond rotation, particularly the high energy barrier to rotation around the sterically crowded C(O)-N bond. nanalysis.comcdnsciencepub.com This would provide fundamental insights into the nature of "twisted" acyclic amides. nih.gov

2D and 3D NMR: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can determine through-space proximity of protons, helping to define the preferred solution-state conformation. ipb.pt

Spectroscopic Technique Information Gained Research Question Addressed
Variable-Temperature 1H/13C NMR Rotational energy barriers (ΔG‡), cis/trans isomer populations. nih.govWhat is the kinetic and thermodynamic profile of amide bond rotation?
2D NOESY/ROESY Through-space proton-proton distances, conformational preferences.What is the dominant three-dimensional structure in solution?
Circular Dichroism (CD) Absolute configuration, chiroptical response of stereoisomers.How does the stereochemistry at each chiral center impact the molecule's interaction with polarized light?

Integration of Machine Learning and Artificial Intelligence in Amide Research

The synthesis and design of complex molecules like this compound are prime areas for the application of machine learning (ML) and artificial intelligence (AI). researchgate.netchemistryworld.com These computational tools can accelerate discovery by predicting reaction outcomes and proposing novel synthetic pathways.

Retrosynthesis Prediction: AI tools trained on vast reaction databases can propose novel and efficient retrosynthetic routes, potentially identifying non-intuitive pathways to overcome the steric challenges in this molecule. nih.gov

Reaction Optimization: ML models can be used to predict the optimal conditions (catalyst, solvent, temperature) for challenging amide bond formations, reducing the amount of empirical experimentation required. rsc.org

Predicting Physicochemical Properties: Machine learning can predict properties such as solubility, stability, and even spectroscopic signatures (e.g., NMR chemical shifts) for this and related novel amides, guiding synthetic efforts toward molecules with desired characteristics. nih.gov

Contribution to Fundamental Understanding of Stereochemistry and Chemical Reactivity

The structure of this compound, with its multiple contiguous stereocenters (up to four, depending on the sec-butyl isomer), presents a rich platform for studying fundamental concepts in stereochemistry. libretexts.org

Diastereoselectivity: The synthesis of this molecule provides a challenging test case for developing highly diastereoselective reactions. Understanding how to control the relative stereochemistry of the vicinal quaternary and tertiary centers is a significant challenge in modern organic synthesis. acs.org

Atropisomerism: The severe steric hindrance around the amide bond may lead to a high barrier to C-N bond rotation, potentially resulting in stable, separable rotational isomers (atropisomers) at accessible temperatures. The study of this phenomenon in an acyclic system would be a valuable contribution. nih.gov

Reactivity of Hindered Amides: The twisted and electronically modified nature of the hindered amide bond could lead to unusual chemical reactivity. Research could explore reactions that are typically difficult for planar amides, such as selective reduction or nucleophilic attack at the carbonyl carbon.

Design Principles for New Chemical Entities (excluding any clinical or application focus)

Studying the synthesis and properties of this compound can inform broader design principles for new chemical entities based on complex amide scaffolds. nih.govmdpi.comrsc.org The focus remains on fundamental molecular design rather than specific applications.

Pharmacophore Modeling Principles: The rigid, three-dimensional arrangement of functional groups in this molecule can serve as a model for creating conformationally constrained scaffolds. This contributes to the fundamental library of shapes available to chemists for designing molecules with precise spatial arrangements of atoms, a core concept in ligand-based design. nih.gov

Scaffold Diversity: This molecule can be considered a prototype for a new class of sterically demanding scaffolds. Research into its derivatives can expand the available toolkit of core structures for building novel and diverse chemical libraries.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-sec-Butyl-N-ethyl-2,3-dimethylvaleramide, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Employ stepwise optimization using factorial design (e.g., Taguchi or Box-Behnken designs) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. Computational tools such as molecular dynamics (MD) simulations can predict reaction pathways and energy barriers, reducing trial-and-error experimentation . Post-synthesis, validate yields via HPLC and refine conditions iteratively.

Q. Which spectroscopic and chromatographic techniques are prioritized for structural elucidation and purity assessment?

  • Methodological Answer : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm backbone structure and substituent positions. High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC with UV/Vis detection quantifies purity (>98%). For trace impurities, couple GC-MS with isotopic labeling (e.g., deuterated internal standards) to enhance sensitivity .

Q. What quality control protocols ensure batch-to-batch consistency in synthesis?

  • Methodological Answer : Implement statistical process control (SPC) charts to monitor critical parameters (e.g., reaction time, pH). Pair this with separation technologies like centrifugal partition chromatography (CPC) to isolate byproducts and validate reproducibility .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize multi-variable synthesis parameters for enhanced yield?

  • Methodological Answer : Design a central composite design (CCD) to evaluate interactions between variables (e.g., molar ratios, pressure). Use regression analysis to model nonlinear relationships and identify optimal conditions. Validate predictions via small-scale trials, adjusting for residual error .

Q. What systematic approaches reconcile discrepancies in reported solubility and partition coefficients?

  • Methodological Answer : Apply ANOVA to assess variability across studies, isolating factors like solvent grade or temperature fluctuations. Replicate experiments under controlled conditions using standardized buffers (e.g., phosphate-buffered saline). Cross-validate results with quantum mechanical calculations (e.g., COSMO-RS) to predict solubility behavior .

Q. Which computational frameworks are suitable for studying reaction mechanisms and intermediate stability?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces and identify transition states. Couple this with molecular docking simulations to explore enzyme interactions if investigating metabolic pathways. Validate predictions using kinetic isotope effects (KIEs) with 13C^{13}C-labeled analogs .

Q. How can isotope-labeling strategies elucidate metabolic pathways in biological systems?

  • Methodological Answer : Synthesize 2H^{2}H- or 13C^{13}C-labeled derivatives to track metabolic fate via LC-MS/MS. Use stable isotope-resolved metabolomics (SIRM) to quantify incorporation rates into downstream metabolites. Pair with gene knockout models to validate enzymatic involvement .

Q. How to integrate quantitative structure-activity relationship (QSAR) models with experimental data for property prediction?

  • Methodological Answer : Train QSAR models using descriptors like logP, polar surface area, and H-bond donor counts. Validate against experimental datasets (e.g., IC50_{50}, LD50_{50}) via leave-one-out cross-validation. Refine models using machine learning (e.g., random forests) to improve predictive accuracy for novel analogs .

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